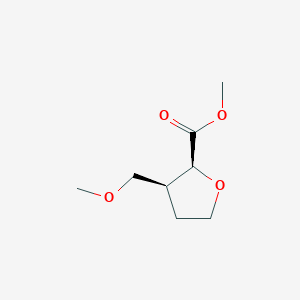
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate, also known as MEMOC or MEMOCO, is a chemical compound that belongs to the class of oxolane carboxylates. It is a white crystalline powder that is soluble in water and organic solvents. MEMOC is widely used in scientific research for its various applications, including as a building block for the synthesis of biologically active compounds and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction and promoting the formation of the desired enantiomer.
Biochemical and Physiological Effects:
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate has no known biochemical or physiological effects on its own. However, it is an important tool for the synthesis of biologically active compounds that have a wide range of effects on various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate has several advantages for lab experiments, including its high yield and purity, its ability to control the stereochemistry of the reaction, and its compatibility with a wide range of reaction conditions. However, one limitation of Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate is its cost, which can be relatively high compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the use of Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate in scientific research. One direction is the development of new methods for the synthesis of Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate and its derivatives, which could improve its yield and reduce its cost. Another direction is the application of Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate in the synthesis of new biologically active compounds, such as anti-cancer agents and anti-viral drugs. Finally, Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate could be used in the development of new synthetic methods for the preparation of enantiomerically pure compounds, which could have important applications in drug discovery and development.
Synthesemethoden
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate can be synthesized by the reaction of ethyl (S)-3-hydroxybutanoate with methanol and sodium methoxide in the presence of boron trifluoride etherate. The resulting product is then treated with potassium carbonate and methyl iodide to obtain Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate is widely used in scientific research as a chiral building block for the synthesis of biologically active compounds, such as anti-cancer agents and anti-viral drugs. It is also used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of enantiomerically pure compounds. Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate has been used in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-5-6-3-4-12-7(6)8(9)11-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSYNBHIRWDZBZ-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCOC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCO[C@@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
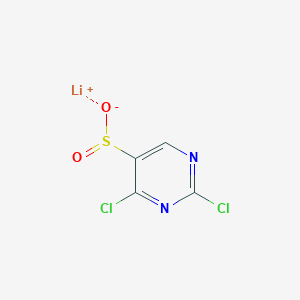
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)


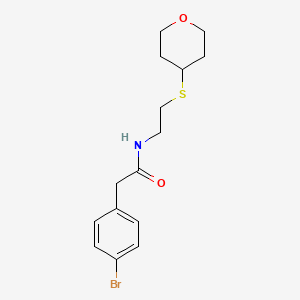
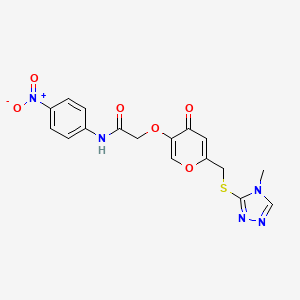
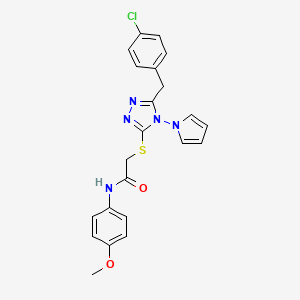


![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)